Cyanomethyl 3-(dimethylamino)benzoate

Organic Synthesis Peptide Chemistry Amidation

Cyanomethyl 3-(dimethylamino)benzoate is a substituted aromatic ester featuring a benzoate core with a dimethylamino group at the meta position and a cyanomethyl ester moiety. The compound is primarily utilized as an activated ester intermediate in organic synthesis and medicinal chemistry applications.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B8005906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethyl 3-(dimethylamino)benzoate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)OCC#N
InChIInChI=1S/C11H12N2O2/c1-13(2)10-5-3-4-9(8-10)11(14)15-7-6-12/h3-5,8H,7H2,1-2H3
InChIKeyQFLJZZHMSMSMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanomethyl 3-(dimethylamino)benzoate: Structural Identity and Basic Physicochemical Profile for Research Procurement


Cyanomethyl 3-(dimethylamino)benzoate is a substituted aromatic ester featuring a benzoate core with a dimethylamino group at the meta position and a cyanomethyl ester moiety. The compound is primarily utilized as an activated ester intermediate in organic synthesis and medicinal chemistry applications. Its predicted physicochemical properties include a boiling point of 392.4±37.0 °C and a density of 1.15±0.1 g/cm³ . The presence of the electron-donating dimethylamino substituent is known to modulate aromatic reactivity and influence electronic properties relative to unsubstituted benzoate esters .

Why Cyanomethyl 3-(dimethylamino)benzoate Is Not a Direct Substitute for Simple Methyl or Acid Analogs in Synthetic Workflows


Generic substitution of Cyanomethyl 3-(dimethylamino)benzoate with simpler analogs such as methyl 3-(dimethylamino)benzoate or 3-(dimethylamino)benzoic acid introduces significant alterations in reactivity and synthetic utility. The cyanomethyl ester moiety confers enhanced electrophilicity and enables direct nucleophilic acyl substitution pathways that are not accessible to the corresponding methyl ester or free acid under identical mild conditions [1]. Furthermore, the meta-dimethylamino group imparts distinct electronic and steric effects that differ fundamentally from para-substituted or unsubstituted congeners, as evidenced by divergent reaction outcomes in palladium-catalyzed transformations of cyanomethyl benzoates [2]. Consequently, interchangeability without rigorous reaction re-optimization is likely to result in reduced yield, altered selectivity, or synthetic failure.

Quantitative Differentiation of Cyanomethyl 3-(dimethylamino)benzoate Against Closest Analogs


Enhanced Electrophilicity of Cyanomethyl Ester Compared to Methyl Ester and Free Acid

Cyanomethyl esters demonstrate increased reactivity relative to the corresponding carboxylic acids in amidation reactions. This property is intrinsic to the cyanomethyl ester functional group present in Cyanomethyl 3-(dimethylamino)benzoate and is not shared by the methyl ester analog (methyl 3-(dimethylamino)benzoate) or the free acid (3-(dimethylamino)benzoic acid) under standard mild conditions [1]. The enhanced electrophilicity enables smoother transesterification and direct amidation without the need for separate activation steps.

Organic Synthesis Peptide Chemistry Amidation

Preservation of Stereochemical Integrity During Cyanomethyl Ester-Mediated Amidation

Unlike certain conventional activation methods that promote racemization at α-stereocenters, cyanomethyl esters have been shown to undergo amidation without racemization when no β-carbonyl group is present [1]. While direct stereochemical data for Cyanomethyl 3-(dimethylamino)benzoate are not available, the class-level behavior of cyanomethyl esters suggests a potential advantage for applications requiring retention of stereochemical fidelity.

Peptide Synthesis Chiral Pool Synthesis Racemization Control

Divergent Synthetic Outcomes of Cyanomethyl Benzoates Under Palladium Catalysis

In a palladium-catalyzed tandem reaction with arylboronic acids, unsubstituted cyanomethyl benzoates selectively afford 2,4-diaryloxazoles, whereas 2-benzoyl-substituted cyanomethyl benzoates deliver 3-benzoyl-4-aryl-isocoumarins [1]. While Cyanomethyl 3-(dimethylamino)benzoate was not explicitly included in this study, the observed positional sensitivity (2-substitution dictates product divergence) indicates that the 3-dimethylamino substitution pattern would be expected to yield oxazole products rather than isocoumarins. This contrasts with the reactivity of 2-substituted cyanomethyl benzoates and highlights the importance of substitution position in dictating synthetic outcomes.

Palladium Catalysis Heterocycle Synthesis Oxazoles

Synthetic Accessibility via Cyanomethyl Ester Intermediate Methodology

A three-step activation-transesterification-scavenging sequence employing cyanomethyl ester intermediates has been demonstrated to provide esters containing tertiary amine functionalities in good yields under mild conditions [1]. This methodology is directly applicable to the synthesis of compounds like Cyanomethyl 3-(dimethylamino)benzoate and its derivatives. In contrast, direct esterification of 3-(dimethylamino)benzoic acid with cyanomethyl alcohol typically requires harsh dehydrating agents (e.g., thionyl chloride, DCC) that may compromise acid-sensitive substrates or introduce purification challenges.

Esterification Transesterification Synthetic Methodology

Electronic Modulation by Meta-Dimethylamino Substitution Versus Para-Positional Isomer

The meta-dimethylamino group in Cyanomethyl 3-(dimethylamino)benzoate exerts distinct electronic and steric influences compared to the para-substituted isomer. While quantitative comparative data for cyanomethyl esters are lacking, 3-(dimethylamino)benzoic acid exhibits a predicted pKa of 3.36±0.10 [1], which is approximately 0.5 log units lower than the corresponding para-substituted acid (pKa ~3.8) [2], indicating differential acidity and, by extension, altered ester reactivity. This meta substitution pattern is expected to modulate nucleophilic acyl substitution rates and influence regioselectivity in electrophilic aromatic substitution reactions compared to the 4-substituted analog.

Electronic Effects Substituent Effects Reactivity Tuning

High-Value Application Scenarios for Cyanomethyl 3-(dimethylamino)benzoate in Research and Industrial Settings


Activated Ester Building Block for Amide Bond Formation in Peptide and Peptidomimetic Synthesis

Cyanomethyl 3-(dimethylamino)benzoate can serve as a pre-activated acyl donor for amide coupling reactions under mild conditions, leveraging the enhanced electrophilicity of the cyanomethyl ester moiety [1]. This application is particularly valuable in peptide synthesis and peptidomimetic construction, where racemization must be minimized and acid-labile protecting groups are employed [2].

Precursor for Palladium-Catalyzed Synthesis of 2,4-Diaryloxazoles

Based on class reactivity data for cyanomethyl benzoates, Cyanomethyl 3-(dimethylamino)benzoate is predicted to undergo palladium-catalyzed tandem reaction with arylboronic acids to afford 2,4-diaryloxazoles [1]. The meta-dimethylamino substitution may further modulate electronic properties to influence reaction rates and yields.

Intermediate in Dendrimer and Poly(amino)ester Synthesis via Iterative Cyanomethyl Ester Activation

The cyanomethyl ester activation strategy has been successfully applied to the synthesis of poly(amino)ester dendrimers through iterative cycles of deprotection, activation, transesterification, and scavenging [1]. Cyanomethyl 3-(dimethylamino)benzoate represents a viable monomeric building block for such dendrimer constructs, offering a tertiary amine handle for further functionalization.

Electronic Tuning Probe for Mechanistic Studies of Ester Reactivity

The combination of a cyanomethyl ester leaving group with a meta-dimethylamino substituent provides a uniquely modulated electronic environment suitable for probing structure-reactivity relationships in nucleophilic acyl substitution and transesterification mechanisms. The distinct pKa of the parent acid (3.36 vs 3.8 for para isomer) provides a quantifiable electronic handle [1].

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